3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic Acid
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Overview
Description
3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic Acid is a useful research compound. Its molecular formula is C16H14ClFO4 and its molecular weight is 324.73. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Functional Group Interactions
In the realm of organic synthesis, benzoic acids have been utilized as pivotal substrates for directed lithiation, enabling the ortho-functionalization of the aromatic ring. The study by Bennetau et al. (1995) elucidates the directed lithiation of unprotected benzoic acids, offering insights into how 3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic acid could be ortho-lithiated under standard conditions. This methodology facilitates the introduction of various electrophiles, paving the way for the synthesis of diversely substituted benzoic acids (B. Bennetau, J. Mortier, J. Moyroud, J. Guesnet, 1995).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the structural modification of benzoic acid derivatives has led to the discovery of novel therapeutic agents. Grell et al. (1998) investigated the structure-activity relationships in hypoglycemic benzoic acid derivatives, revealing the importance of substituent patterns for biological activity. This research indicates the potential of functionalized benzoic acids, like this compound, in the design and synthesis of new pharmacologically active compounds (W. Grell, R. Hurnaus, G. Griss, R. Sauter, E. Rupprecht, M. Mark, P. Luger, H. Nar, H. Wittneben, P. Müller, 1998).
Material Science and Optical Applications
In material science, the study by Chandrakantha et al. (2013) on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates highlights the optical nonlinearity of compounds containing benzoic acid groups, suggesting their suitability for optical limiting applications. This implies that derivatives of benzoic acid, including this compound, could be explored for their potential in developing new materials with desirable optical properties (B. Chandrakantha, A. Isloor, K. Sridharan, R. Philip, P. Shetty, M. Padaki, 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with peroxisome proliferator-activated receptors (ppars), which play a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
It’s worth noting that similar compounds have been found to act as potent triple-acting pparα, -γ, and -δ agonists . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response.
Biochemical Pathways
Compounds that act as ppar agonists are known to influence various metabolic pathways, including lipid metabolism and glucose homeostasis .
Result of Action
Ppar agonists, in general, can influence gene expression and contribute to the regulation of lipid and glucose metabolism .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO4/c1-2-21-14-8-11(16(19)20)7-13(17)15(14)22-9-10-3-5-12(18)6-4-10/h3-8H,2,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUCBJWIKNHUCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.